molecular formula C11H13ClN2O B3018722 (E)-3-(2-Chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide CAS No. 1424706-86-4

(E)-3-(2-Chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide

Cat. No. B3018722
CAS RN: 1424706-86-4
M. Wt: 224.69
InChI Key: CFINDMLFVHTVOP-UHFFFAOYSA-N
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Description

The compound “2-Chloropyridin-4-yl” is a part of the organoheterocyclic compounds known as Pyridines and derivatives . It appears as an off-white to pale yellow solid .


Molecular Structure Analysis

The molecular formula for “2-Chloropyridin-4-yl” is C6H6ClNO . The InChI Key is UDDVPFLXGOBESH-UHFFFAOYSA-N . The SMILES string is OCC1=CC=NC(Cl)=C1 .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloropyridin-4-yl” is 143.57 g/mol . The form is solid and the appearance is off-white to pale yellow .

Scientific Research Applications

Versatile Synthesis of Quinolines

One of the foundational applications of compounds similar to "(E)-3-(2-Chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide" is in the synthesis of quinolines and related fused pyridines. The Vilsmeier formylation of tertiary and secondary enamides leads to 2-pyridones and 2-chloropyridines, respectively. This method allows for substitution at multiple positions on the pyridine ring, showcasing the versatility of enaminones in synthesizing complex heterocyclic structures (Hayes & Meth–Cohn, 1979).

Hydrogen Bonding and Molecular Insight

Hydrogen bonding plays a crucial role in determining the structure and stability of enaminone-based compounds. Studies on the crystal structures of various enaminones reveal the importance of hydrogen bonding in forming stable molecular arrangements, crucial for the development of pharmaceuticals and materials with specific properties (Kubicki, Bassyouni, & Codding, 2000).

One-Pot Synthesis and Molecular Structures

The one-pot synthesis of enaminones demonstrates an efficient method to produce these compounds, which can be further analyzed for their molecular structures using X-ray diffraction and Hirshfeld analysis. This approach highlights the potential of enaminones in streamlined synthetic processes, leading to compounds with significant interactions like hydrogen bonding and potential applications in various fields (Barakat et al., 2020).

Improvement in Synthesis

Research also focuses on improving the synthesis of related compounds, optimizing conditions for higher yields and purity. This area of study is essential for making the production of enaminone-based compounds more efficient and economically viable for their application in drug development and other scientific areas (Yang-Heon Song, 2007).

Synthesis of Polyamides and Polyimides

Further applications of related compounds include the synthesis of polyamides and polyimides, showcasing the utility of these compounds in creating high-performance materials with exceptional thermal stability and solubility properties. This research opens avenues for developing new materials with specific mechanical and thermal characteristics for industrial applications (Chin‐Ping Yang & Jiun-Hung Lin, 1995).

Safety and Hazards

The compound may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection. If swallowed, contact a poison center or doctor. If inhaled, move the victim to fresh air and keep at rest .

properties

IUPAC Name

(E)-3-(2-chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-3-14(2)11(15)5-4-9-6-7-13-10(12)8-9/h4-8H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFINDMLFVHTVOP-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C=CC1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)/C=C/C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide

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